molecular formula C21H18ClN3O6S2 B2423747 Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1223845-45-1

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2423747
CAS No.: 1223845-45-1
M. Wt: 507.96
InChI Key: CLDBMFYTGURVOP-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18ClN3O6S2 and its molecular weight is 507.96. The purity is usually 95%.
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Properties

CAS No.

1223845-45-1

Molecular Formula

C21H18ClN3O6S2

Molecular Weight

507.96

IUPAC Name

methyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O6S2/c1-12-3-8-15(9-16(12)22)33(29,30)17-10-23-21(25-19(17)27)32-11-18(26)24-14-6-4-13(5-7-14)20(28)31-2/h3-10H,11H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

CLDBMFYTGURVOP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in various biological applications. Its structure includes a benzoate ester linked to a pyrimidine ring, which is further substituted with a sulfonyl group and a chloro-methylphenyl group. This unique arrangement of functional groups contributes to its diverse biological activities.

Molecular Characteristics

Property Value
Molecular Formula C21H18ClN3O6S2
Molecular Weight 508.0 g/mol
IUPAC Name Methyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
InChI Key CLDBMFYTGURVOP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor by binding to active sites of target enzymes, thus blocking their catalytic functions. The presence of the sulfonyl and chloro-methylphenyl groups enhances its binding affinity and specificity.

Biological Applications

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of compounds structurally related to this compound:

Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry reported that similar pyrimidine derivatives exhibited significant inhibition against specific kinases involved in cancer progression. The study highlighted the importance of the sulfonamide group in enhancing inhibitory activity against these enzymes .

Study 2: Anticancer Activity

Research conducted on related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting potential therapeutic applications .

Study 3: Anti-inflammatory Effects

In another investigation, compounds with similar structures were tested for their anti-inflammatory properties using various animal models. The results indicated a marked reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate, and how can yields be optimized?

  • Answer : Synthesis typically involves multi-step reactions, starting with sulfonation of the 3-chloro-4-methylphenyl group, followed by coupling with a dihydropyrimidinone core. A thioacetamido linker is introduced via nucleophilic substitution or thiol-ene chemistry. For example, analogous compounds (e.g., methyl benzoate derivatives) achieved 69% yield using DMSO-d6 as a solvent and microwave-assisted conditions . Optimization strategies include:

  • Temperature control (e.g., 80–100°C for sulfonation steps).
  • Catalytic acid (e.g., glacial acetic acid in DMF) to accelerate heterocycle formation .
  • Purification via column chromatography with hexane/ethyl acetate gradients.

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Answer : Key methods include:

  • 1H NMR : Characteristic peaks for aromatic protons (δ 7.1–8.5 ppm), methyl groups (δ 3.2–3.9 ppm), and sulfonyl/thioether linkages (downfield shifts). For example, a related methyl benzoate derivative showed a singlet at δ 3.87 ppm for the ester methyl group .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 377.0 for a structurally similar compound) .
  • Elemental analysis : Validates purity (>95% for pharmacopeial standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from:

  • Purity variations : Residual solvents (e.g., acetic acid) or unreacted intermediates can skew bioassay results. Implement strict QC using pharmacopeial guidelines (e.g., residual solvent limits per ICH Q3C) .
  • Assay conditions : Differences in pH (e.g., ammonium acetate buffer at pH 6.5 vs. phosphate buffer) or cell lines may alter activity. Standardize protocols using controls like known enzyme inhibitors .
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate substituent effects .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Answer : Focus on modifying:

  • Sulfonyl group : Replace the 3-chloro-4-methylphenyl moiety with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Thioacetamido linker : Test alternative linkers (e.g., carbonyl or alkyl chains) to assess flexibility vs. rigidity in target binding.
  • Dihydropyrimidinone core : Introduce substituents at the 6-oxo position to modulate hydrogen-bonding interactions.
    Example SAR Table :
DerivativeModificationBioactivity (IC50)Reference
ParentNone12 µM
CF3 analog-CF3 at R18 µM

Q. How can computational methods aid in predicting the compound’s mechanism of action?

  • Answer :

  • Docking studies : Model interactions with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina. Prioritize binding poses where the sulfonyl group occupies hydrophobic pockets.
  • ADMET prediction : Tools like SwissADME assess logP (target ~4.4 for optimal permeability) and metabolic pathways (e.g., cytochrome P450 interactions).
  • MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for mutagenesis validation.

Methodological Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Answer : Based on safety data for structurally related compounds:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., acetic acid) .
  • First aid : Immediate rinsing with water for skin/eye exposure; consult a physician if ingested .

Q. How should researchers design experiments to evaluate enzyme inhibition potency?

  • Answer :

  • Assay type : Use fluorometric or spectrophotometric assays (e.g., NADPH depletion for oxidoreductases).
  • Controls : Include a reference inhibitor (e.g., methotrexate for DHFR inhibition) and solvent-only blanks.
  • Data analysis : Calculate IC50 values using non-linear regression (GraphPad Prism) and validate with triplicate runs.

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between studies?

  • Answer : Variations arise from:

  • Solvent effects : DMSO-d6 vs. CDCl3 can shift proton peaks (e.g., aromatic protons in DMSO-d6 appear downfield) .
  • Tautomerism : The dihydropyrimidinone ring may exist in keto-enol forms, altering peak splitting patterns.
  • Impurities : Unpurified samples show extra peaks; always report purification methods (e.g., HPLC vs. column chromatography) .

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